N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a phenylsulfonyl group and an oxalamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new chemical entities.
Biology
The compound’s potential biological activity is of significant interest. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base like triethylamine.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the sulfonylated pyrrolidine with an oxalyl chloride derivative in the presence of a base to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxalamide derivatives.
Substitution: Halogenated aromatic compounds and other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(phenyl)oxalamide
- N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
- N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide
Uniqueness
Compared to similar compounds, N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties, making it distinct in its applications and effects.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-9-11-16(12-10-15)22-20(25)19(24)21-14-17-6-5-13-23(17)28(26,27)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INALPJTXMWROPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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